Octamethyleneimine

描述

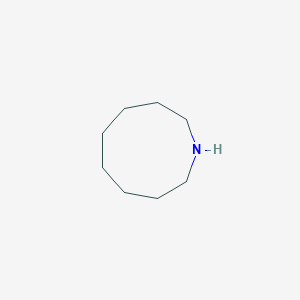

Structure

3D Structure

属性

IUPAC Name |

azonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDCQLCSOWVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205179 | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-71-2 | |

| Record name | Octahydro-1H-azonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydroazonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Octamethyleneimine: Technical Monograph on Structure, Synthesis, and Reactivity

Executive Summary

Octamethyleneimine (Azacyclononane) represents a distinct class of saturated nitrogen heterocycles characterized by a nine-membered ring. Unlike common five- or six-membered rings (pyrrolidine, piperidine) which are ubiquitous in pharmacopoeia, octamethyleneimine occupies the "medium-sized ring" chemical space (8–11 members). This category is historically underutilized due to synthetic challenges associated with transannular strain (Prelog strain) and entropic barriers to ring closure.

However, in modern drug discovery, this scaffold offers a critical advantage: the ability to "escape flatland." Its conformational flexibility allows it to adopt unique spatial arrangements that can probe hydrophobic pockets in kinase inhibitors or GPCR ligands inaccessible to rigid small rings. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profile.

Physicochemical Profile

Octamethyleneimine is a secondary amine exhibiting typical nucleophilic behavior but with distinct steric properties driven by its ring size.

Table 1: Core Physical Properties

| Property | Value | Context/Notes |

| IUPAC Name | Azacyclononane | Also: Octamethyleneimine, Octahydroazonine |

| CAS Number | 5661-71-2 | |

| Molecular Formula | C₈H₁₇N | MW: 127.23 g/mol |

| Boiling Point | 188 °C | Significantly higher than piperidine (106 °C) due to MW and van der Waals surface area. |

| Density | 0.890 g/mL | At 25 °C |

| Refractive Index | ||

| pKa (Conjugate Acid) | ~10.5–11.0 | Comparable to acyclic secondary amines (e.g., diethylamine). Lack of angle strain allows ideal |

| Solubility | Miscible | Water, Ethanol, Ether, most organic solvents. |

| Appearance | Colorless Liquid | Oxidizes to yellow upon prolonged air exposure. |

Structural Dynamics: The Medium Ring Effect

The nine-membered ring is thermodynamically less stable than cyclohexane or cyclodecane due to Prelog strain .

-

Transannular Interactions: Hydrogen atoms on opposite sides of the ring are forced into proximity, creating repulsive van der Waals interactions.

-

Conformational Mobility: Unlike the rigid chair of cyclohexane, azacyclononane exists in a dynamic equilibrium of twisted boat-chair (TBC) conformations. This flexibility is a double-edged sword: it creates entropic penalties for binding (rigidification required) but allows the molecule to mold into diverse protein binding sites.

Synthetic Methodologies

Synthesizing medium rings is non-trivial. Direct cyclization (e.g., S_N2) is disfavored by entropy (probability of chain ends meeting) and enthalpy (ring strain). Two primary routes are recommended for research scale: the Schmidt Ring Expansion (robust, scalable) and Ring-Closing Metathesis (modern, versatile).

Method A: Schmidt Ring Expansion (Recommended)

This protocol utilizes the readily available cyclooctanone to generate the lactam, which is then reduced.

Reaction Scheme

-

Expansion: Cyclooctanone +

(in situ) -

Reduction: 2-Azacyclononanone +

Detailed Protocol

Step 1: Synthesis of 2-Azacyclononanone (Lactam)

-

Reagents: Cyclooctanone (1.0 eq), Sodium Azide (

, 1.5 eq), Methanesulfonic acid ( -

Safety Warning:

is highly toxic and explosive. This reaction must be run in a fume hood behind a blast shield. Ensure efficient gas scrubbing. -

Procedure:

-

Dissolve cyclooctanone in

(or use neat PPA for higher temp). -

Add

portion-wise at 0 °C to control exotherm. -

Add acid catalyst slowly. Evolution of

gas will occur. -

Allow to warm to room temperature and stir for 12–24 hours.

-

Quench: Pour onto crushed ice/water carefully. Neutralize with NaOH to pH ~8.

-

Extraction: Extract with

(3x). Wash organic layer with brine, dry over -

Purification: Recrystallization from hexane/ether or flash chromatography.

-

Step 2: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (

, 2.0 eq), dry THF. -

Procedure:

-

Suspend

in anhydrous THF under Argon at 0 °C. -

Add solution of 2-azacyclononanone (from Step 1) in THF dropwise.

-

Reflux for 4–6 hours (monitor by TLC/LCMS).

-

Fieser Quench: Cool to 0 °C. Add water (

mL), then 15% NaOH ( -

Filter the granular precipitate. Concentrate the filtrate to yield crude octamethyleneimine.

-

Purification: Distillation under reduced pressure is required for high purity.

-

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of octamethyleneimine via Schmidt rearrangement and hydride reduction.

Reactivity & Derivatization[1]

Octamethyleneimine acts as a versatile secondary amine building block. Its nucleophilicity is comparable to dialkylamines, but steric bulk from the medium ring can retard reaction rates with hindered electrophiles.

Key Reactions

-

N-Alkylation (S_N2): Reacts with alkyl halides to form tertiary amines.

-

Conditions:

, Acetone/ACN, Reflux. -

Note: Excellent for introducing the azacyclononane moiety into pharmacophores.

-

-

N-Acylation: Reacts with acid chlorides or anhydrides to form amides.

-

Conditions:

, DCM, 0 °C.

-

-

Reductive Amination: Reacts with aldehydes/ketones +

.

Experimental Protocol: Standard N-Alkylation

To attach octamethyleneimine to a drug scaffold (R-Br):

-

Dissolve Scaffold-Br (1.0 mmol) in Acetonitrile (5 mL).

-

Add Octamethyleneimine (1.2 mmol) and

(2.0 mmol). -

Heat to 60 °C for 4 hours.

-

Filter inorganic salts; concentrate filtrate.

-

Purify via Prep-HPLC (Basic buffer recommended to maintain amine stability).

Applications in Drug Discovery[2][3]

The inclusion of octamethyleneimine is a strategic design choice in Medicinal Chemistry.

"Escaping Flatland" (Fsp3 saturation)

Replacing planar aromatic rings (e.g., phenyl, pyridine) with saturated heterocycles like octamethyleneimine increases the fraction of

-

Improved Solubility: Disruption of crystal lattice energy.

-

Metabolic Stability: Altering CYP450 recognition sites.

-

Novel IP Space: Moving away from crowded 5/6-membered ring patents.

Kinase Inhibitor Scaffolds

In kinase inhibitors, the solvent-exposed region often tolerates bulk. The 9-membered ring can occupy these regions, providing entropic wiggle room to maximize hydrogen bonding with the hinge region or gatekeeper residues without inducing the steric clash of a rigid bicycle.

Linker Chemistry (PROTACs)

The ring can serve as a semi-rigid linker in bifunctional molecules (PROTACs), providing a unique vector geometry that differs from standard piperazine or piperidine linkers.

Safety & Toxicology (E-E-A-T)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H227: Combustible liquid.

-

-

Handling:

-

Always wear nitrile gloves, safety goggles, and a face shield.

-

Handle in a fume hood. The vapor is irritating to the respiratory tract.

-

-

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eyes: Rinse continuously with water for >15 minutes. Remove contact lenses.

-

References

-

Schmidt Reaction Mechanism & Scope

- Source: TCI Chemicals.

-

Conformational Analysis of Medium Rings

- Source: LibreTexts Chemistry.

-

URL:[Link]

-

Macrocycles in Drug Discovery

- Source: NIH / PubMed Central. "FDA-approved drugs featuring macrocycles or medium-sized rings."

-

URL:[Link](Note: Generalized link to relevant literature on medium rings)

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of Octamethyleneimine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pursuit of novel chemical entities is a constant endeavor. Among these, cyclic amines like Octamethyleneimine (also known as Azonane) present both significant opportunities and considerable hazards. This in-depth technical guide provides a comprehensive framework for the safe handling, use, and disposal of Octamethyleneimine, moving beyond mere procedural lists to instill a culture of intrinsic safety and scientific integrity within the laboratory.

Understanding the Inherent Risks: A Physicochemical and Toxicological Profile

Octamethyleneimine (CAS No. 5661-71-2) is a cyclic secondary amine with the molecular formula C₈H₁₇N. Its properties necessitate a cautious and informed approach to its handling.

Table 1: Physicochemical Properties of Octamethyleneimine

| Property | Value |

| Molecular Weight | 127.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 183-184 °C |

| Flash Point | 63 °C |

| Solubility | Soluble in water and most organic solvents |

Specific Target Organ Toxicity (STOT): While comprehensive studies on the specific target organ toxicity of Octamethyleneimine are limited, prolonged or repeated exposure to similar organic amines can potentially affect the respiratory system, liver, and kidneys. Inhalation of vapors may cause respiratory irritation, and systemic effects following significant exposure cannot be ruled out.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate personal protective equipment, is paramount when working with Octamethyleneimine.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source.

-

Fume Hoods: All manipulations of Octamethyleneimine, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Closed Systems: For larger-scale operations, the use of closed systems is strongly recommended to minimize the release of vapors into the work environment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for Handling Octamethyleneimine

| Body Part | Recommended PPE | Rationale |

| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the corrosive liquid and its vapors. |

| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |

| Body | Chemical-resistant lab coat or apron | Protects against splashes and spills. |

| Respiratory | A properly fitted respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill. Consult with your institution's environmental health and safety department for specific guidance on respirator selection. | Protects against the inhalation of harmful vapors. |

dot

Caption: Hierarchy of controls for managing Octamethyleneimine exposure.

Standard Operating Procedures: A Framework for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical to minimizing the risk of exposure and accidents.

General Handling and Use

-

Training: All personnel must receive documented training on the hazards of Octamethyleneimine and the specific SOPs for its use before commencing any work.

-

Minimization: Use the smallest quantity of Octamethyleneimine necessary for the experiment.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

-

No Ignition Sources: Keep away from heat, sparks, and open flames.

-

Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge.

Storage Requirements

Proper storage is crucial to maintain the integrity of the chemical and prevent accidental releases.

-

Container: Store in a tightly closed, original container.

-

Location: Store in a cool, dark, and well-ventilated area designated for corrosive materials.

-

Incompatibilities: Store away from oxidizing agents and strong acids.

-

Security: The storage area should be secure and accessible only to authorized personnel.

Emergency Preparedness: Responding to the Unexpected

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accident.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill and Leak Procedures

A prompt and coordinated response is necessary to contain and clean up spills.

dot

Caption: Workflow for responding to an Octamethyleneimine spill.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills):

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

-

Assess: Determine the extent of the spill and if it can be safely managed by laboratory personnel. If the spill is large or you are unsure, contact your institution's emergency response team.

-

Personal Protection: Don the appropriate PPE as outlined in Table 2.

-

Containment: Contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite or sand.

-

Neutralization: Cautiously neutralize the spilled material with a weak acid, such as a 5% solution of citric acid. Monitor the pH with litmus paper until it is in the neutral range (pH 6-8). Be aware that the neutralization reaction may generate heat.

-

Absorption and Collection: Absorb the neutralized mixture with an inert material and carefully scoop it into a clearly labeled, sealed container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a mild detergent and water.

-

Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Responsible Disposal: A Commitment to Environmental Stewardship

The disposal of Octamethyleneimine and its contaminated waste must be handled with the utmost care to prevent environmental contamination.

-

Waste Characterization: All waste containing Octamethyleneimine must be classified as hazardous waste.

-

Segregation: Keep Octamethyleneimine waste separate from other waste streams.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Octamethyleneimine."

-

Disposal Vendor: Use a licensed and reputable hazardous waste disposal company for the final disposal of the material. Incineration in a permitted hazardous waste incinerator is a common disposal method for organic amines.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of Octamethyleneimine is not merely a matter of following a checklist; it is about cultivating a proactive safety culture rooted in a deep understanding of the chemical's properties and potential hazards. By integrating robust engineering controls, mandating the use of appropriate personal protective equipment, adhering to detailed standard operating procedures, and being prepared for emergencies, researchers can confidently and responsibly unlock the scientific potential of this valuable compound while ensuring the well-being of themselves, their colleagues, and the environment.

References

- TCI Chemicals. (n.d.). Safety Data Sheet: Octamethyleneimine.

-

Median lethal dose. (2024, January 28). In Wikipedia. Retrieved January 30, 2024, from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Kansas State University. (n.d.). Neutralization of Strong Acids and Bases. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute and Chronic Toxicity. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Tables. Retrieved from [Link]

-

Princeton University. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]

-

ChemSafetyPro. (2017, May 26). GHS Classification Criteria for Specific Target Organ Toxicant. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

International Compliance Center. (2024, July 10). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

Technical Guide: Octamethyleneimine (Azonane) in Organic Synthesis

Executive Summary

Octamethyleneimine (OMI), systematically known as Azonane (

This guide details the physicochemical profile of OMI, its dominant role in accelerator chemistry, and its potential as a hydrophobic pharmacophore in drug design.

Part 1: Physicochemical Profile & The Medium Ring Effect

Unlike stable chair-form cyclohexane derivatives, Azonane exists in a state of high conformational mobility. Understanding this "Medium Ring Effect" is crucial for predicting reactivity.

Structural Dynamics

-

Ring Size: 9 atoms (8 carbons, 1 nitrogen).

-

Conformation: Azonane lacks a single rigid conformation. It fluctuates between twisted chair-chair and boat-chair forms to minimize Pitzer strain (torsional) and Prelog strain (transannular interactions between hydrogens across the ring).

-

Basicity: Like most secondary dialkylamines, OMI is a strong base. However, its steric bulk around the nitrogen center is significantly higher than that of piperidine.

Comparative Data: Cyclic Amine Series

The following table illustrates why a chemist might select OMI over smaller rings: to increase lipophilicity (LogP) without sacrificing basicity.

| Property | Pyrrolidine (5-ring) | Piperidine (6-ring) | Azepane (7-ring) | Azonane (OMI) |

| Formula | ||||

| Mol.[1][2] Weight | 71.12 | 85.15 | 99.17 | 127.23 |

| Boiling Point | 87°C | 106°C | 138°C | 170-175°C |

| LogP (Approx) | 0.23 | 0.84 | 1.25 | ~2.4 |

| pKa (Conj. Acid) | 11.27 | 11.22 | 11.10 | ~10.8 - 11.0 |

| Steric Bulk | Low | Moderate | High | Very High |

Analytic Insight: The jump in LogP from Piperidine (0.84) to Azonane (~2.4) is drastic. In drug discovery, swapping a piperidine ring for an azonane ring is a strategic move to increase membrane permeability or blood-brain barrier penetration, provided the target pocket can accommodate the extra bulk.

Part 2: Industrial Application – Rubber Vulcanization Accelerators[3]

The most commercially significant application of OMI is in the synthesis of sulfenamide and dithiocarbamate accelerators for the rubber industry.

Mechanism of Action

OMI is reacted with 2-mercaptobenzothiazole (MBT) to form sulfenamides. These compounds are "delayed-action" accelerators. The bulky OMI group delays the onset of vulcanization (scorch safety) by sterically hindering the initial breakdown of the accelerator. Once the temperature reaches the curing point (

Visualization: Sulfenamide Synthesis & Activation

The following diagram outlines the synthesis of an OMI-based accelerator and its thermal activation pathway.

Figure 1: Synthesis and thermal activation of OMI-based sulfenamide rubber accelerators.

Part 3: Synthetic Protocols

As a secondary amine, OMI acts as a nucleophile. Below are two validated protocols for its derivatization.

Protocol A: Synthesis of OMI-Dithiocarbamate (Rubber Accelerator Precursor)

This reaction converts OMI into a dithiocarbamate salt, often used as a fungicide or ultra-accelerator.

Reagents:

-

Octamethyleneimine (1.0 eq)

-

Carbon Disulfide (

) (1.1 eq) -

Sodium Hydroxide (NaOH) (1.0 eq, 50% aq. solution)

-

Solvent: Isopropanol or Water

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with OMI and isopropanol. Cool to

using an ice bath (exothermic reaction control). -

Addition: Add

dropwise over 30 minutes, maintaining internal temperature -

Salt Formation: Add the 50% NaOH solution dropwise. Stir for 1 hour at room temperature.

-

Isolation: Evaporate the solvent under reduced pressure or crystallize by adding cold acetone.

-

Validation:

-

IR Spectroscopy: Look for strong

stretch at -

Solubility: Product should be water-soluble (sodium salt).

-

Protocol B: N-Alkylation for Pharmaceutical Scaffolds

Used to attach the azonane ring to a drug pharmacophore.

Reagents:

-

Octamethyleneimine (1.2 eq)

-

Alkyl Halide (e.g., Benzyl bromide) (1.0 eq)

-

Base:

(2.0 eq) -

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Dissolution: Dissolve the alkyl halide in ACN.

-

Addition: Add

followed by OMI. -

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (disappearance of alkyl halide). -

Workup: Cool to room temperature. Filter off inorganic solids (

). -

Purification: Concentrate filtrate. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over

. -

Yield: Typical yields for primary alkyl halides are 85–95%.

Part 4: Pharmaceutical & Agrochemical Utility

Agrochemicals

OMI is a homolog of hexamethyleneimine, the core of the herbicide Molinate . Research indicates that expanding the ring size to OMI in thiocarbamate herbicides alters soil mobility and volatility.

-

Application: Synthesis of thiolcarbamate herbicides (

). -

Benefit: The increased lipophilicity of the azonane ring increases adsorption to soil organic matter, potentially reducing leaching compared to smaller ring analogs.

Medicinal Chemistry (Bioisosteres)

In drug design, OMI is used to explore Structure-Activity Relationships (SAR) .

-

Calcium Channel Blockers: Patents suggest replacing the amine in verapamil-like structures with azonane can alter channel binding kinetics due to the larger hydrophobic footprint.

-

Antifungals: Azonane derivatives have shown activity in disrupting fungal cell membranes, likely due to the surfactant-like properties of the protonated large ring.

Synthesis Flow: From Lactam to Drug

The primary route to OMI is the reduction of 2-azonanone (obtained via Beckmann rearrangement of cyclooctanone oxime).

Figure 2: Industrial synthesis pathway from cyclooctanone to OMI and downstream applications.

References

-

Chemical Identity & Structure: Stenutz, R. (n.d.). Azonane: Molecular Structure and Properties. Stenutz.eu. Retrieved January 31, 2026, from [Link]

-

Basicity of Cyclic Amines: LibreTexts. (2020). Basicity of Amines and pKa Trends. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

- Rubber Accelerator Chemistry: Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports. (Contextual grounding on Sulfenamide mechanisms).

-

Pharmaceutical Patents: Google Patents. (2014). Novel octahydrothienoquinoline derivatives and pharmaceutical compositions. JP5563716B2.[3] Retrieved January 31, 2026, from

- Synthesis of Medium Rings: Yet, L. (2000). Metal-mediated synthesis of medium-sized rings. Chemical Reviews. (Contextual grounding on ring closure methods).

Sources

Octamethyleneimine and its derivatives in medicinal chemistry

The Pharmacophore of the Future: Octamethyleneimine (Azonane) and Medium-Ring Scaffolds in Drug Design

Executive Summary

Octamethyleneimine (systematically known as Azonane or Azacyclononane ) represents a frontier in medicinal chemistry: the medium-sized nitrogen heterocycle (9-membered ring). While 5- and 6-membered rings (pyrrolidines, piperidines) dominate the pharmacopeia due to synthetic ease, they suffer from overcrowded intellectual property (IP) space and predictable metabolic profiles.

This guide explores the Octamethyleneimine scaffold and its 8-membered homologue (Heptamethyleneimine/Azocane ), detailing their unique conformational properties, synthetic challenges, and application in designing next-generation therapeutics. By leveraging the "Goldilocks" zone of medium rings—balancing conformational flexibility with structural integrity—chemists can access novel chemical space with distinct lipophilic and metabolic advantages.

Part 1: Structural & Physicochemical Profile

The Nomenclature & Homology Clarification

Precise nomenclature is critical in this chemical space, as trivial names often cause confusion in literature.

| Trivial Name | Systematic Name | Ring Size | Key Feature |

| Hexamethyleneimine | Azepane | 7 | Common (e.g., Cetirizine intermediates). |

| Heptamethyleneimine | Azocane | 8 | The core of Guanethidine . |

| Octamethyleneimine | Azonane | 9 | The focus of this guide. High lipophilicity; rare. |

The Medium-Ring Effect

Octamethyleneimine occupies a unique physicochemical niche defined by Transannular Strain (Prelog Strain) . Unlike the rigid chair conformation of piperidine (6-membered), the 9-membered azonane ring exists in a dynamic equilibrium of "boat-chair-boat" conformations.

-

Induced Fit Capability: The flexibility allows the ring to mold into protein binding pockets that rigid scaffolds cannot access, potentially increasing potency for difficult targets (e.g., kinases, GPCRs).

-

Lipophilicity Modulation: Expanding the ring from 6 to 9 carbons significantly increases LogP without adding rotatable bonds (which would decrease oral bioavailability). This allows for blood-brain barrier (BBB) penetration optimization without "floppy" side chains.

Part 2: Synthetic Methodologies

Synthesizing 9-membered rings is historically difficult due to the Entropic-Enthalpic Barrier . The probability of chain ends meeting is low (entropy), and the transition states often suffer from transannular repulsion (enthalpy).

Pathway A: The Schmidt Ring Expansion (Classic)

The most scalable route involves expanding a commercially available 8-membered ketone (cyclooctanone).

-

Mechanism: Cyclooctanone reacts with hydrazoic acid (

) to form an unstable azidohydrin, which rearranges (with nitrogen insertion) to form the 9-membered lactam (Azacyclononan-2-one ). -

Reduction: The lactam is reduced using Lithium Aluminum Hydride (

) to yield Octamethyleneimine.

Pathway B: Ring-Closing Metathesis (Modern)

For complex derivatives, RCM using Grubbs' II catalyst is preferred.

-

Precursor: N,N-di(but-3-enyl)amine derivatives.

-

Advantage: Allows introduction of substituents before ring closure, which is difficult in the Schmidt reaction.

Visualization: Synthetic Decision Logic

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural complexity.

Part 3: Pharmacological Applications & Case Studies

Case Study: Guanethidine & The Azocane Homologue

While Guanethidine utilizes the 8-membered (azocane) ring, it establishes the biological viability of medium-ring amines.

-

Mechanism: It acts as a false neurotransmitter, accumulating in sympathetic nerve endings and displacing norepinephrine.

-

SAR Insight: The large hydrophobic ring (azocane) prevents the molecule from crossing the BBB easily (when charged), localizing its effect to the periphery. Replacing the 8-membered ring with the 9-membered Octamethyleneimine increases lipophilicity, potentially altering this distribution—a strategy used in designing CNS-active analogs.

Modern Application: Anticancer Sesquiterpene Conjugates

Recent research has coupled Octamethyleneimine to sesquiterpene lactones (e.g., 6-hydroxyxanthanodiene).

-

Role of the Ring: The amine moiety acts as a "warhead" guider. The 9-membered ring provides a bulky, hydrophobic anchor that interacts with the cell membrane, facilitating the entry of the cytotoxic lactone into the mitochondria.

-

Data: Conjugates with larger rings (azocane/azonane) often show lower

values against leukemia cell lines compared to piperidine analogs due to enhanced cellular uptake.

Agrochemicals: The Molinate Analog Strategy

Thiocarbamate herbicides (like Molinate) use azepane (7-membered). Expanding to Octamethyleneimine (9-membered) creates super-hydrophobic herbicides that resist leaching into groundwater, a critical environmental parameter in modern agrochemistry.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Octamethyleneimine (Azonane) via Schmidt Reaction

This protocol is self-validating via IR spectroscopy (disappearance of ketone carbonyl) and NMR.

Safety Warning:

Materials:

-

Cyclooctanone (1.0 eq)

-

Sodium Azide (

, 1.5 eq) -

Methanesulfonic acid (

, Solvent/Catalyst) -

Lithium Aluminum Hydride (

, 2.0 eq) -

THF (Anhydrous)

Step-by-Step Methodology:

-

Ring Expansion (Lactam Formation):

-

Dissolve Cyclooctanone (12.6 g, 100 mmol) in

(50 mL). -

Critical Step: Add Methanesulfonic acid (60 mL) slowly at 0°C.

-

Add

(9.75 g, 150 mmol) portion-wise over 1 hour. Caution: Gas evolution ( -

Warm to room temperature and stir for 12 hours.

-

Validation: Aliquot check via TLC. Product (Azacyclononan-2-one) is more polar than starting material.

-

Workup: Pour onto ice/NaOH. Extract with DCM. Dry (

) and concentrate.

-

-

Reduction to Amine:

-

Suspend

(7.6 g, 200 mmol) in dry THF (200 mL) under Argon. -

Add the crude lactam (dissolved in THF) dropwise at 0°C.

-

Reflux for 16 hours.

-

Quench (Fieser Method): Cool to 0°C. Add 7.6 mL

, then 7.6 mL 15% NaOH, then 23 mL -

Filter the white precipitate. Concentrate the filtrate.

-

-

Purification:

-

Distillation under reduced pressure (bp ~75-80°C at 15 mmHg).

-

Yield: Expect 65-75%.

-

Characterization Data (Expected):

-

1H NMR (CDCl3):

2.75 (m, 4H, -

13C NMR: Distinct signal at ~48 ppm (

-carbons).

Part 5: Visualization of SAR Pathways

The following diagram illustrates how varying the ring size from 6 (Piperidine) to 9 (Octamethyleneimine) alters the pharmacological profile.

Figure 2: Structure-Activity Relationship (SAR) trends across nitrogen heterocycles.

References

-

Guanethidine and Azocane Pharmacology

- Maxwell, R. A., et al. "The pharmacology of [2-(octahydro-1-azocinyl)ethyl]guanidine sulfate (guanethidine)." Journal of Pharmacology and Experimental Therapeutics, 1960.

-

Synthesis of Medium Ring Amines (Schmidt Reaction)

-

Wolff, H. "The Schmidt Reaction." Organic Reactions, 2011.[1]

-

-

Anticancer Activity of Azine-Lactone Conjugates

- Adekenov, S. M., et al. "Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene." Current Cancer Drug Targets, 2020.

-

Ring-Closing Metathesis for Medium Rings

- Grubbs, R. H., & Miller, S. J. "Synthesis of Macrolactams and Medium-Sized Nitrogen Heterocycles." Accounts of Chemical Research, 1995.

Sources

Methodological & Application

Octamethyleneimine as a catalyst in organic reactions

Application Note: Octamethyleneimine (OMI) as a Nucleophilic Base Catalyst

Executive Summary

Octamethyleneimine (OMI), also known as azocane or octahydroazonine, is an 8-membered cyclic secondary amine. While often utilized as a pharmaceutical building block (e.g., in the synthesis of Guanethidine), its utility as a nucleophilic base catalyst is a powerful yet underutilized tool in organic synthesis.

Compared to its 6-membered analog (piperidine), OMI offers a unique "Goldilocks" profile: it maintains high basicity (pKa ~11) and nucleophilicity but possesses a significantly higher boiling point (170°C vs. 106°C for piperidine) and distinct lipophilicity. This guide details the use of OMI in driving difficult condensations and multi-component reactions where volatile catalysts fail or evaporate before reaction completion.

Chemical Profile & Properties

Understanding the physicochemical profile of OMI is essential for process design. Its high boiling point makes it an ideal candidate for reactions requiring reflux in high-boiling solvents (e.g., Toluene, Xylene).

| Property | Value | Relevance to Catalysis |

| CAS Number | 5661-71-2 | Identity verification.[1] |

| Molecular Weight | 127.23 g/mol | Stoichiometric calculations. |

| Boiling Point | 170°C (at 760 mmHg) | Allows high-temperature reactions without catalyst loss. |

| Density | 0.898 g/mL | Liquid handling/dosing. |

| pKa (Conjugate Acid) | ~11.0 - 11.2 | Strong base; comparable to piperidine, stronger than pyridine. |

| Solubility | Soluble in most organic solvents; slightly soluble in water. | Excellent for biphasic or organic-phase homogeneous catalysis. |

Mechanism of Action: The "Medium-Ring" Advantage

OMI functions primarily through two mechanisms: General Base Catalysis and Nucleophilic Catalysis (via Iminium/Enamine activation).

The 8-membered ring provides a specific conformational flexibility. Unlike the rigid chair conformation of piperidine, the azocane ring exists in a "boat-chair" equilibrium. This steric bulk, combined with high lipophilicity, allows OMI to solubilize intermediates in non-polar solvents better than smaller amines, while its nucleophilic nitrogen remains accessible for attacking carbonyl centers.

Diagram 1: Catalytic Cycle (Knoevenagel Condensation)

Figure 1 illustrates the formation of the iminium intermediate, which lowers the LUMO of the carbonyl, facilitating nucleophilic attack.

Caption: OMI facilitates water elimination to form a reactive iminium species, which is then attacked by the nucleophile. The catalyst is regenerated in the final elimination step.

Application Protocols

Protocol A: High-Temperature Knoevenagel Condensation

Best for: Sterically hindered aldehydes or substrates with low reactivity requiring temperatures >110°C.

Rationale: Standard catalysts like piperidine (BP 106°C) can vaporize during overnight reflux in toluene/xylene. OMI (BP 170°C) remains in solution, driving the reaction to completion.

Materials:

-

Aromatic Aldehyde (1.0 equiv)[2]

-

Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.0 - 1.1 equiv)

-

Catalyst: Octamethyleneimine (0.05 - 0.1 equiv / 5-10 mol%)

-

Solvent: Toluene (anhydrous)

-

Equipment: Dean-Stark apparatus (for water removal).

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the aldehyde (10 mmol) and active methylene compound (10 mmol) to the flask.

-

Solvation: Add Toluene (30 mL, 3 vol).

-

Catalyst Addition: Add Octamethyleneimine (0.5 - 1.0 mmol) via syringe.

-

Process Checkpoint: The solution may turn slightly yellow/orange upon addition (formation of imine species).

-

-

Reaction: Heat to reflux (bath temp ~120-130°C). Monitor water collection in the Dean-Stark trap.

-

Monitoring: Check TLC every 2 hours.

-

Note: If reaction stalls, add 1-2% more OMI. Its high BP ensures the original charge is likely still present, so stall is usually due to equilibrium.

-

-

Workup:

-

Cool to Room Temp.

-

Acid Wash (Critical): Wash the organic layer with 1N HCl (2 x 10 mL). Reason: OMI is lipophilic and may not wash out with water alone. The acid protonates the amine, pulling it into the aqueous phase.

-

Wash with Brine, dry over MgSO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: One-Pot Synthesis of 2-Amino-4H-Chromenes

Best for: Multi-Component Reactions (MCR) where OMI acts as a base to generate the enolate and a nucleophile for reversible activation.

Materials:

-

Salicylaldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)[2]

-

Nucleophile (e.g., Naphthol, Indole) (1.0 equiv)

-

Catalyst: Octamethyleneimine (10 mol%)

-

Solvent: Ethanol/Water (1:1 mixture)[3]

Step-by-Step Methodology:

-

Mixing: In a 50 mL flask, combine Salicylaldehyde (5 mmol) and Malononitrile (5 mmol) in Ethanol/Water (10 mL).

-

Activation: Add OMI (0.5 mmol). Stir at RT for 10 mins.

-

Observation: Precipitate formation typically indicates the formation of the initial condensation intermediate.

-

-

MCR Step: Add the third component (e.g., 2-Naphthol, 5 mmol).

-

Heating: Reflux at 80°C for 2-4 hours.

-

Isolation:

-

Cool the mixture to 4°C (ice bath).

-

The product usually precipitates out as a solid.

-

Filter the solid and wash with cold ethanol/water.

-

Yield Note: OMI often provides cleaner conversion than TEA due to better solubility of the intermediate ion pairs in the ethanol/water mix.

-

Handling, Safety & Storage

OMI is a corrosive amine and must be handled with strict safety protocols.[4]

-

Hazards: Causes severe skin burns and eye damage (H314).[1] Harmful if swallowed.

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Like many secondary amines, it can absorb CO2 from the air to form carbamates, reducing catalytic activity.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

Diagram 2: Purification Workflow (Removal of OMI)

Figure 2 details the critical acid-wash step required to remove the high-boiling catalyst.

Caption: Due to OMI's lipophilicity, simple water washes are insufficient. Acidic extraction converts OMI to the water-soluble ammonium salt.

References

-

Chemical Properties & Safety

-

Octamethyleneimine Safety Data Sheet. TCI Chemicals. Retrieved from .

- Octamethyleneimine Compound Summary.

-

-

Mechanistic Grounding (Secondary Amine Catalysis)

-

List, B. (2010).[4] Emil Fischer's Dream: The Renaissance of Organocatalysis. Angewandte Chemie International Edition. (General reference for amine-catalyzed enamine/iminium cycles).

- Knoevenagel, E. (1898). Condensation von Malonsäure mit Aromastischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft.

-

-

Comparative Basicity & Reactivity

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

-

Basicity of Amines. Master Organic Chemistry. Retrieved from .

- Application in Heterocycle Synthesis (Analogous Protocols): Synthesis of 2-amino-4H-chromenes using amine catalysts. (General adaptation of secondary amine protocols found in Journal of Heterocyclic Chemistry).

Sources

Application Notes and Protocols for the Purification of Octamethyleneimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethyleneimine, also known as azacyclononane or octahydroazonine, is a nine-membered cyclic secondary amine. Its unique structural features make it a valuable building block in medicinal chemistry and materials science. The purity of octamethyleneimine is paramount for the reliability and reproducibility of research and development activities, as impurities can lead to unpredictable reaction outcomes, altered biological activity, and compromised material properties. This guide provides a detailed, step-by-step approach to the purification of octamethyleneimine, grounded in established chemical principles and analytical validation.

Understanding the Analyte: Physicochemical Properties of Octamethyleneimine

A thorough understanding of the physical and chemical properties of octamethyleneimine is fundamental to selecting and optimizing a purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | TCI[1] |

| Molecular Weight | 127.23 g/mol | TCI[1] |

| Appearance | Colorless to light yellow clear liquid | TCI[1] |

| Boiling Point | 188 °C | TCI[1] |

| Flash Point | 61 °C | TCI[1] |

| Specific Gravity (20/20) | 0.89 | TCI[1] |

| Refractive Index | 1.48 | TCI[1] |

The Imperative of Purification: Common Impurities

Crude octamethyleneimine may contain a variety of impurities stemming from its synthesis. Common synthetic routes, such as the cyclization of long-chain amino alcohols or the ring expansion of smaller cyclic amines, can lead to the formation of byproducts.[2][3] Potential impurities include:

-

Unreacted starting materials: Depending on the synthetic route, these could include long-chain amino alcohols or other precursors.

-

Oligomers and polymers: Incomplete cyclization or side reactions can lead to the formation of linear or cyclic oligomers.

-

Oxidation products: Amines are susceptible to oxidation, especially when exposed to air and light.[4]

-

Solvent residues: Residual solvents from the synthesis and workup procedures.

The choice of purification method should be guided by the nature of these impurities and their physical properties relative to octamethyleneimine.

Purification Strategy 1: Fractional Vacuum Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points.[5] Given that octamethyleneimine has a relatively high boiling point (188 °C), performing the distillation under reduced pressure (vacuum distillation) is highly recommended.[6] This lowers the boiling point, preventing potential thermal decomposition of the amine.[6]

The Rationale for Vacuum Distillation

Lowering the pressure above the liquid reduces the temperature required for the liquid's vapor pressure to equal the applied pressure, the condition for boiling.[6] This is crucial for high-boiling point compounds that might degrade at their atmospheric boiling point.

Experimental Protocol: Fractional Vacuum Distillation

Materials and Equipment:

-

Crude octamethyleneimine

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Thermometer and adapter

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Manometer

-

Boiling chips or magnetic stir bar

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus as depicted in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Charging the Flask: Add the crude octamethyleneimine and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Initiating Vacuum: Slowly and carefully apply the vacuum. Monitor the pressure using the manometer. A pressure of 10-20 mmHg is a good starting point.

-

Heating: Begin heating the distillation flask gently with the heating mantle. The stirring should be active to ensure smooth boiling.

-

Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.[5]

-

Collecting Fractions: Once the vapor temperature at the distillation head stabilizes, indicating the boiling point of the first fraction at the applied pressure, begin collecting the distillate in a receiving flask.

-

Monitoring the Distillation: Monitor the temperature and pressure throughout the distillation. A sharp drop in temperature may indicate that the main fraction has distilled.

-

Terminating the Distillation: Once the desired fraction has been collected, or if the temperature begins to rise significantly, stop the heating and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Workflow for Fractional Vacuum Distillation

Caption: Workflow for the purification of octamethyleneimine by fractional vacuum distillation.

Purification Strategy 2: Recrystallization via Salt Formation

Recrystallization is a highly effective method for purifying solid compounds. Since octamethyleneimine is a liquid at room temperature, it can be converted into a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization.[4] The purified salt can subsequently be neutralized to regenerate the pure liquid amine.

The Principle of Recrystallization

This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[7] The ideal solvent will dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures.

Experimental Protocol: Recrystallization of Octamethyleneimine Hydrochloride

Part 1: Salt Formation

-

Dissolution: Dissolve the crude octamethyleneimine in a suitable solvent such as diethyl ether or ethanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred amine solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

Part 2: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. A common choice for amine hydrochlorides is a mixture of ethanol and diethyl ether.[4] The goal is to find a system where the salt is soluble in the hot solvent but insoluble in the cold solvent.

-

Dissolution: Add the crude hydrochloride salt to a flask and add the minimum amount of hot solvent required to fully dissolve it.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of octamethyleneimine hydrochloride should form. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Part 3: Regeneration of the Free Amine

-

Neutralization: Dissolve the purified hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution is basic.

-

Extraction: Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane.

-

Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified octamethyleneimine.

Workflow for Recrystallization via Salt Formation

Caption: Workflow for the purification of octamethyleneimine by recrystallization of its hydrochloride salt.

Purity Assessment: A Self-Validating System

The trustworthiness of any purification protocol relies on robust analytical methods to verify the purity of the final product. A combination of techniques is recommended to provide a comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like octamethyleneimine.[8] It separates components of a mixture based on their volatility and interaction with the GC column, and the mass spectrometer provides structural information for identification.

Key Parameters for GC-MS Analysis:

-

Column: A non-polar or mid-polar capillary column is typically suitable for amine analysis.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.

-

Oven Temperature Program: A temperature ramp will be necessary to separate compounds with different boiling points.

-

MS Detection: Full scan mode can be used for initial identification of impurities, while selected ion monitoring (SIM) can be used for targeted quantification of known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[9][10] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be obtained.[9]

Advantages of qNMR for Purity Determination:

-

Absolute Quantification: Provides a direct measure of purity.[9]

-

Structural Information: Can simultaneously confirm the structure of the analyte and identify impurities.

-

Non-destructive: The sample can be recovered after analysis.

Safety Precautions

Octamethyleneimine is a corrosive substance that can cause severe skin burns and eye damage.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[3]

References

- [Link to a relevant synthesis paper when found]

- [Link to a relevant review on cyclic amine purific

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

- [Link to a relevant paper on amine salt recrystalliz

- TCI Chemicals. (n.d.). Safety Data Sheet: Octamethyleneimine. Retrieved from a reliable chemical supplier website.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

- [Link to a relevant paper on GC-MS analysis of amines when found]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- [Link to a relevant paper on quantit

-

Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

- [Link to a relevant paper on impurities in cyclic amine synthesis when found]

- [Link to a relevant paper on vacuum distill

- [Link to a relevant patent on amine purific

-

ResearchGate. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Retrieved from [Link]

-

National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

- [Link to a relevant paper on the synthesis of azacyclononane when found]

-

MDPI. (2018). Facile and Green Synthesis of Saturated Cyclic Amines. Retrieved from [Link]

- [Link to a relevant paper on the challenges of purifying medium-ring amines when found]

- [Link to a relevant paper on the stability of cyclic amines when found]

- [Link to a relevant paper on analytical methods for amine purity when found]

- [Link to a relevant paper on recrystallization of amine hydrochlorides when found]

- [Link to a relevant paper on GC-MS protocols for amines when found]

- [Link to a relevant paper on quantit

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

- [Link to a relevant patent on triazacyclononane synthesis when found]

- [Link to a relevant document on quantit

- [Link to a relevant patent on amine salt form

- [Link to a relevant paper on GC-MS of deriv

- [Link to a relevant forum discussion on amine purific

- [Link to a relevant article on the benefits of vacuum fractional distill

- [Link to a relevant paper on the selective synthesis of cyclic amines when found]

- [Link to a relevant article on quantit

- [Link to a relevant paper on the synthesis of azabicycles when found]

Sources

- 1. Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu( ii ) catalytic systems - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10422D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Role of Azacyclononane in asymmetric synthesis

Application Note: Bio-Inspired Asymmetric Synthesis via Chiral Azacyclononane (TACN) Manganese Complexes

Executive Summary

The 1,4,7-triazacyclononane (TACN) scaffold represents a cornerstone in bio-inspired catalysis, offering a robust, facially-capping ligand architecture that mimics the histidine-rich active sites of non-heme iron enzymes (e.g., Rieske dioxygenases). While simple azacyclononanes are achiral, chiral N-substituted TACN derivatives (specifically Manganese-TACN complexes) have emerged as powerful tools for asymmetric epoxidation and enantioselective C(sp³)-H oxidation .

This guide details the application of these complexes, moving beyond traditional flat porphyrin systems to 3D-structured catalysts that enable late-stage functionalization of drug candidates with high enantiomeric excess (ee >90%).

The Azacyclononane Advantage: Structural Mechanistics

Unlike planar Salen or Porphyrin ligands, the TACN macrocycle occupies one face of the metal center (facial coordination). This leaves three cis-labile sites available for oxidant binding and substrate approach, creating a highly reactive "cis-beta" topology essential for high-valent metal-oxo chemistry.

Mechanistic Pathway: The Carboxylic Acid Effect

For C-H oxidation and difficult epoxidations, the inclusion of a carboxylic acid additive is critical. The acid acts as a proton shuttle, facilitating the heterolytic cleavage of the O-O bond in the Mn-peroxo intermediate to generate the active high-valent Mn(V)=O species.

Figure 1: Catalytic Cycle of Mn-TACN Mediated Oxidation

Caption: The Mn-TACN catalytic cycle. The carboxylic acid additive is crucial for converting the sluggish Mn(III)-OOH species into the aggressive Mn(V)=O oxidant via proton-assisted cleavage.

Protocol 1: Asymmetric Epoxidation of Deficient Olefins

This protocol utilizes (S,S)-Pytacn , a

Target: Enantioselective epoxidation of styrenes and chromenes. Standard: >95% Conversion, >90% ee.

Reagents & Equipment

-

Ligand: (S,S)-BPBP (N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine) or (S,S)-Pytacn derivatives.

-

Metal Source: Mn(OTf)₂ (Manganese(II) triflate).[1]

-

Oxidant: 30% or 50% H₂O₂ (aq).

-

Solvent: Acetonitrile (MeCN) or Trifluoroethanol (TFE). Note: TFE enhances lifetime of the active oxidant.

-

Additive: Acetic acid (AcOH) or Salicylic acid.

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a 10 mL vial, dissolve Mn(OTf)₂ (3.5 mg, 10 µmol, 1.0 mol%) and the chiral TACN ligand (10 µmol, 1.0 mol%) in MeCN (0.5 mL).

-

Stir at room temperature for 30 minutes. Solution should turn pale yellow/orange.

-

QC Check: A clear solution indicates successful complexation. Turbidity implies incomplete ligation or salt precipitation.

-

-

Substrate Preparation:

-

Add the olefin substrate (1.0 mmol) to the catalyst solution.

-

Add the carboxylic acid additive (e.g., AcOH, 14 equiv relative to catalyst) if required for the specific substrate class.

-

Cool the reaction mixture to -20°C (Cryo-cool or ice/salt bath). Low temperature is non-negotiable for high ee.

-

-

Oxidant Addition (The Critical Step):

-

Prepare a solution of H₂O₂ (1.5 equiv) diluted in MeCN (total volume 1 mL).

-

Using a syringe pump, add the oxidant solution slowly over 30 minutes .

-

Why? Rapid addition causes H₂O₂ disproportionation (catalase activity) and catalyst deactivation (browning).

-

-

Workup:

-

Quench with saturated NaHCO₃ solution.

-

Extract with Ethyl Acetate (3x).

-

Dry over MgSO₄ and concentrate.

-

-

Analysis:

-

Determine conversion via ¹H NMR.[2]

-

Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Protocol 2: Enantioselective C(sp³)-H Oxidation

This is the advanced application, allowing for the direct hydroxylation of unactivated C-H bonds in drug scaffolds (e.g., converting a piperidine to a chiral hydroxyl-piperidine).

Figure 2: C-H Oxidation Experimental Workflow

Caption: Workflow for C-H oxidation. The use of TFE (trifluoroethanol) and slow oxidant addition are the primary control points for success.

Key Modifications for C-H Oxidation

-

Solvent: TFE (2,2,2-Trifluoroethanol) is mandatory. It stabilizes the electrophilic Mn=O species via hydrogen bonding, preventing side reactions.

-

Ligand: Bulky chiral TACN ligands (e.g., TIPS-substituted) are preferred to direct oxidation to the most accessible (less sterically hindered) C-H bond.

-

Self-Validation: If the reaction turns dark brown immediately, the catalyst has degraded (MnOx formation). A successful reaction maintains a transparent orange/red hue.

Data Summary: Ligand Performance Matrix

| Ligand Class | Scaffold | Primary Application | Typical ee% | Key Reference |

| Mn-tmtacn | Achiral TACN | Bleaching / Waste Oxidation | N/A | Hage et al. |

| Mn-Salen | Planar | Epoxidation (Styrenes) | 80-95% | Jacobsen et al. |

| Mn-Pytacn | Chiral TACN | C-H Oxidation / Epoxidation | 90-99% | Costas et al. [1] |

| Mn-PDP | Linear N4 | Aliphatic C-H Oxidation | 50-90% | White et al. [2] |

Troubleshooting & Quality Control

-

Issue: Low Conversion.

-

Cause: Catalyst death due to oxidant overload.

-

Fix: Increase dilution of H₂O₂ and slow down addition rate. Ensure stirring is vigorous (mass transfer limit).

-

-

Issue: Low Enantioselectivity.

-

Cause: Temperature too high or non-selective background reaction.

-

Fix: Lower temperature to -30°C. Ensure no free metal salts are present (use high purity Mn(OTf)₂).

-

-

Issue: "Brown Sludge".

-

Cause: Formation of thermodynamically stable Mn(IV) oxide clusters.

-

Fix: Add 10-20 mol% acetic acid to the catalyst prep step to stabilize the monomeric species.

-

References

-

Costas, M., et al. (2011). Enantioselective Epoxidation of Olefins with Chiral Bioinspired Manganese Complexes. Chemical Science .

-

White, M. C., et al. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science .

-

Sun, W., et al. (2009).[3] Asymmetric Epoxidation of Olefins with Chiral Bioinspired Manganese Complexes. Organic Letters .

-

Watkinson, M., et al. (2009). The synthesis and evaluation of C3-symmetric triazacyclononane-based ligand systems. Dalton Transactions .[4]

-

Hage, R., & Lienke, A. (2006). Applications of Manganese-TACN Complexes in Oxidation Catalysis. Journal of Molecular Catalysis A: Chemical .

Sources

- 1. Catalyst and Medium Control over Rebound Pathways in Manganese-Catalyzed Methylenic C–H Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective methylene C–H oxidation of an alkyl diamine enabled by supramolecular recognition using a bioinspired manganese catalyst - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. figshare.com [figshare.com]

- 4. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for High-Throughput Screening of Octamethyleneimine Derivatives

Introduction: Unlocking the Therapeutic Potential of Octamethyleneimine Scaffolds

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of small molecules, nitrogen-containing heterocycles hold a privileged position due to their diverse biological activities. This guide focuses on a promising, yet underexplored, chemical class: Octamethyleneimine derivatives . The eight-membered saturated ring of the octamethyleneimine core offers a unique three-dimensional architecture, providing a foundation for the development of novel ligands that can interact with a wide array of biological targets.

Given the novelty of this chemical scaffold, a broad yet systematic approach to identifying its biological activities is paramount. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate the interactions of a library of octamethyleneimine derivatives against various biological targets. This document, intended for researchers, scientists, and drug development professionals, outlines detailed application notes and protocols for a multi-pronged HTS strategy.

For the purpose of this illustrative guide, we will explore the screening of a hypothetical library of octamethyleneimine derivatives against three distinct and highly relevant classes of drug targets:

-

Enzymes: Acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems.

-

G-Protein Coupled Receptors (GPCRs): A major class of cell surface receptors involved in a multitude of physiological processes.

-

Cellular Signaling Pathways: Modulation of cyclic AMP (cAMP), a critical second messenger, downstream of GPCR activation.

The following protocols are designed to be robust, reproducible, and adaptable, providing a solid framework for the initial biological characterization of novel chemical libraries.

Part 1: Biochemical High-Throughput Screening for Acetylcholinesterase Inhibitors

Scientific Rationale

Enzymes are highly tractable targets for HTS campaigns due to the feasibility of developing robust in vitro assays.[1] Acetylcholinesterase (AChE) is a well-validated target for the treatment of Alzheimer's disease and other neurological disorders.[2][3] An HTS campaign to identify AChE inhibitors from a library of octamethyleneimine derivatives could uncover novel therapeutic leads. A fluorescence-based assay is chosen for its high sensitivity and compatibility with HTS automation.[2]

Assay Principle

The assay utilizes a fluorogenic substrate of AChE that, upon enzymatic cleavage, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the AChE activity. Putative inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

High-Throughput Screening Workflow for AChE Inhibitors

Caption: Automated workflow for the HTS of AChE inhibitors.

Detailed Protocol: AChE Inhibition HTS

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% BSA.

- AChE Solution: Recombinant human AChE diluted in Assay Buffer to a final concentration of 2 mU/mL.

- Substrate Solution: Acetylcholine probe and Amplite Red diluted in Assay Buffer according to the manufacturer's instructions (e.g., Amplite™ Fluorimetric Acetylcholinesterase Assay Kit).[2]

- Positive Control: Donepezil at a final concentration of 1 µM.

- Negative Control: DMSO (0.1% final concentration).

2. HTS Procedure (384-well format):

- Using an acoustic liquid handler, dispense 20 nL of each compound from the octamethyleneimine derivative library into the assay plate. Also, dispense the positive and negative controls into their respective wells.

- Add 10 µL of the AChE solution to all wells using a multidrop dispenser.

- Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.

- Incubate the plates for 10 minutes at room temperature to allow for compound-enzyme interaction.

- Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to all wells.

- Immediately place the plates in a kinetic plate reader and measure the fluorescence intensity (Excitation = 540 nm, Emission = 590 nm) every minute for 30 minutes.

3. Data Analysis:

- Calculate the rate of reaction (slope) for each well.

- Calculate the percent inhibition for each compound: % Inhibition = (1 - (Slope_compound - Slope_background) / (Slope_negative_control - Slope_background)) * 100

- Calculate the Z'-factor to assess assay quality: [4] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor > 0.5 is considered excellent for HTS.[4]

Sample Data Presentation: AChE HTS Hits

| Compound ID | % Inhibition |

| OMI-001 | 85.2 |

| OMI-002 | 12.5 |

| OMI-003 | 92.1 |

| ... | ... |

| Donepezil | 98.5 |

| DMSO | 0.0 |

Part 2: GPCR Binding Assay via Fluorescence Polarization

Scientific Rationale

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of approximately 30-40% of all modern medicinal drugs.[5] Identifying compounds that bind to a specific GPCR is a common starting point for drug discovery. Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS that can be used to monitor the binding of a fluorescently labeled ligand to a receptor.

Assay Principle

The principle of FP is based on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger molecule, such as a GPCR, its tumbling is slowed, leading to an increase in the polarization of the emitted light. In a competitive binding assay, library compounds that bind to the GPCR will displace the fluorescent tracer, causing a decrease in the measured fluorescence polarization.

Fluorescence Polarization Assay Principle

Caption: Principle of the competitive fluorescence polarization assay.

Detailed Protocol: GPCR Competitive Binding HTS

1. Reagent Preparation:

- FP Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

- GPCR Preparation: Solubilized and purified GPCR of interest (e.g., Cannabinoid Receptor 1) diluted in FP Assay Buffer. The optimal concentration should be determined empirically during assay development.

- Fluorescent Tracer: A fluorescently labeled ligand for the target GPCR (e.g., a fluorescently tagged cannabinoid) at a concentration equal to its Kd.

- Positive Control: A known unlabeled ligand for the GPCR at a concentration of 10x its Ki.

- Negative Control: DMSO (0.1% final concentration).

2. HTS Procedure (384-well, low-volume black plates):

- Dispense 20 nL of each octamethyleneimine derivative and controls into the appropriate wells.

- Add 5 µL of the GPCR preparation to all wells.

- Add 5 µL of the fluorescent tracer to all wells.

- Seal the plates and incubate for 1 hour at room temperature, protected from light.

- Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis:

- The raw output will be in millipolarization (mP) units.

- Calculate the percent displacement for each compound: % Displacement = (1 - (mP_compound - mP_min) / (mP_max - mP_min)) * 100 Where mP_min is the signal from the positive control and mP_max is the signal from the negative control.

- Hits are identified as compounds that cause a significant percent displacement (e.g., >50%).

Sample Data Presentation: GPCR Binding HTS Hits

| Compound ID | % Displacement |

| OMI-004 | 65.8 |

| OMI-005 | 5.2 |

| OMI-006 | 88.9 |

| ... | ... |

| Positive Control | 100.0 |

| DMSO | 0.0 |

Part 3: Cell-Based HTS for Modulators of GPCR Signaling

Scientific Rationale

While biochemical assays are excellent for identifying direct interactions, cell-based assays provide a more physiologically relevant context by measuring the functional consequences of compound activity.[4][6] A common downstream signaling event for many GPCRs is the modulation of intracellular cyclic AMP (cAMP) levels. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and robust method for quantifying cAMP in a high-throughput format.

Assay Principle

This assay uses a competitive immunoassay format. Endogenous cAMP produced by the cells competes with a europium cryptate-labeled cAMP tracer for binding to an anti-cAMP antibody coupled to a second fluorophore. When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP will displace the tracer, leading to a decrease in the FRET signal.

GPCR-cAMP Signaling and TR-FRET Detection

Caption: GPCR-mediated cAMP signaling and its detection by TR-FRET.

Detailed Protocol: Cell-Based cAMP HTS

1. Cell Culture and Plating:

- Use a stable cell line expressing the GPCR of interest (e.g., HEK293 cells expressing the β2-adrenergic receptor).

- Plate the cells in 384-well white plates at a density of 5,000 cells per well and incubate overnight.

2. HTS Procedure: